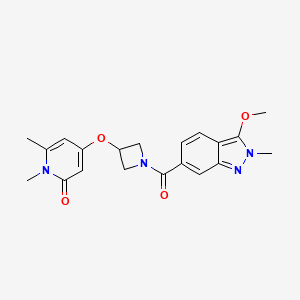

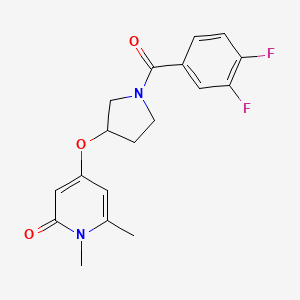

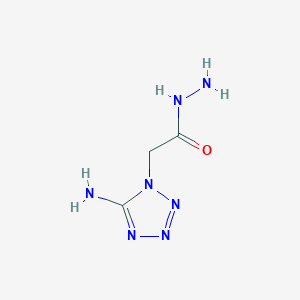

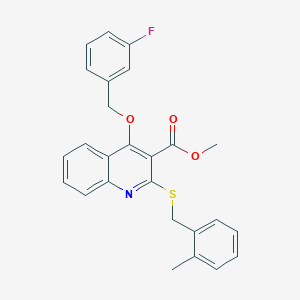

4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.

BenchChem offers high-quality 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds featuring indazole and pyridone derivatives have been investigated for their biological activities. For instance, azo molecules derived from 2-aminothiazole and pyridone derivatives exhibited potential antimicrobial activity against various microorganisms, demonstrating promising antimycobacterial activity (B. Ravi et al., 2020). Similarly, studies on nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against fastidious gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis have shown the potential for compounds with azolyl and oxazolidinone structures to address challenging bacterial infections (M. Genin et al., 2000).

DNA Interaction and Biological Activity

Research into the interaction of synthetic compounds with DNA is a critical area, especially for compounds that could potentially be developed into therapeutic agents. For instance, certain synthesized azo dyes have been evaluated for their cleavage efficiency against supercoiled pBR322 DNA, indicating their potential for biological applications (B. Ravi et al., 2020). This aspect of research is crucial for understanding how compounds can be tailored for specific biological interactions and therapeutic effects.

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, like the one you're interested in, play a pivotal role in drug design due to their diverse pharmacological properties. Studies on the synthesis of novel heterocyclic systems, such as oxazolidinones and pyrimidin-ones, contribute to the development of new therapeutic agents with improved efficacy and safety profiles. For example, the creation of selective estrogen receptor degraders (SERDs) and antagonists for ER+ breast cancer treatment utilizes tricyclic indazoles, showcasing the importance of heterocyclic chemistry in advancing cancer therapeutics (James S. Scott et al., 2020).

Molecular Docking Studies

Molecular docking studies offer insights into the binding interactions between compounds and target receptors, crucial for drug design and development. Compounds synthesized from pyridone derivatives have been studied for their binding energy against target receptors like E. coli 24 kDa domain and Cyp51, revealing significant conjugations within their structures and potential for specific biological activities (B. Ravi et al., 2020).

Propiedades

IUPAC Name |

4-[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-12-7-14(9-18(25)22(12)2)28-15-10-24(11-15)19(26)13-5-6-16-17(8-13)21-23(3)20(16)27-4/h5-9,15H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNNNFUKBGOACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)

![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)

![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)